2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)-
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Overview
Description
2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)- is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexenone, featuring a hydroxy and methylpropyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)- can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, cyclohexenone derivatives are often produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)- has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)- involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . Additionally, its hydroxy group can engage in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-: This compound has a similar structure but differs in the position and type of substituents.
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-: Another similar compound with variations in the substituent positions.
Uniqueness
2-Cyclohexen-1-one, 6-(1-hydroxy-2-methylpropyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
824975-81-7 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-(1-hydroxy-2-methylpropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h4,6-8,10,12H,3,5H2,1-2H3 |
InChI Key |
KNDRFKBNQSVJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CCC=CC1=O)O |
Origin of Product |
United States |
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